molecular formula C50H79N13O12 B561584 Hemopressin (human, mouse)

Hemopressin (human, mouse)

Cat. No.: B561584
M. Wt: 1054.2 g/mol
InChI Key: JEXQOFXDPAGOQL-TZFLQVIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemopressin is a bioactive peptide derived from the alpha chain of hemoglobin. It was initially identified in extracts of rat brain using an enzyme capture technique. Hemopressin binds to cannabinoid receptors, acting as an inverse agonist at CB1 receptors. This peptide has been found in both human and mouse brain extracts and has shown potential in various biological and medical applications .

Mechanism of Action

Target of Action

Hemopressin is a short, nine-amino-acid peptide (H-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) that acts as an inverse agonist at the cannabinoid receptor CB1 . Its primary target is the CB1 receptor, which plays a crucial role in the endocannabinoid system.

Action Environment

Environmental factors, such as diet, stress, and circadian rhythms, may influence Hemopressin’s efficacy and stability. Additionally, its impact on appetite pathways may vary based on individual conditions.

Biochemical Analysis

Biochemical Properties

Hemopressin (human, mouse) interacts with several enzymes and proteins. It is a substrate for endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE . The interactions with these enzymes are crucial for its function and activity.

Cellular Effects

Hemopressin (human, mouse) has significant effects on various types of cells and cellular processes. It influences cell function by acting as a selective CB1 receptor inverse agonist . This action can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Hemopressin (human, mouse) exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inverse agonist at CB1 receptors , which can lead to enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hemopressin (human, mouse) can change over time. It has been observed to have potent hypotensive effects in vivo

Dosage Effects in Animal Models

In animal models, the effects of Hemopressin (human, mouse) vary with different dosages. It has been shown to decrease night-time food intake in normal male rats and mice, as well as in obese ob/ob male mice, when administered centrally or systemically .

Metabolic Pathways

Hemopressin (human, mouse) is involved in several metabolic pathways. It interacts with enzymes such as endopeptidase 24.15 (ep24.15), neurolysin (ep24.16), and ACE

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, followed by purification and characterization using techniques such as HPLC and mass spectrometry. The process ensures high purity and yield of the peptide, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Hemopressin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified hemopressin peptides with altered biological activities .

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating cannabinoid receptor activity and its effects on appetite and pain pathways.

    Medicine: Explored for its potential therapeutic applications in pain management, appetite regulation, and hypotension.

    Industry: Utilized in the development of peptide-based drugs and research tools

Comparison with Similar Compounds

Hemopressin is unique compared to other peptides due to its specific sequence and ability to act as an inverse agonist at CB1 receptors. Similar compounds include:

These peptides share structural similarities with hemopressin but differ in their receptor binding properties and physiological effects.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H79N13O12/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75)/t32-,33-,34-,35-,36-,37-,38-,39-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQOFXDPAGOQL-TZFLQVIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H79N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1054.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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